molecular formula C21H19NO3 B4982541 3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

Cat. No.: B4982541
M. Wt: 333.4 g/mol
InChI Key: DNGDLOYNSJWQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as DMBQ, is a synthetic compound that has shown potential in various scientific research applications. DMBQ belongs to the class of benzoquinolinone derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, mitochondrial function, and gene expression. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. This compound has also been shown to improve mitochondrial function by increasing the activity of electron transport chain complexes. Additionally, this compound has been shown to modulate gene expression by regulating the activity of transcription factors.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments include its synthetic accessibility, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential to form adducts with other molecules.

Future Directions

For the research on 3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include the investigation of its potential therapeutic applications and the development of more efficient synthesis methods.

Synthesis Methods

3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been synthesized using different methods, including the Pictet-Spengler reaction, Friedlander reaction, and cyclization of 2,3-dimethoxyphenyl-1,2,3,4-tetrahydroisoquinoline. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of 2,3-dimethoxyphenylamine with an aldehyde or ketone in the presence of an acid catalyst to form the intermediate product, which is then cyclized to form this compound.

Scientific Research Applications

3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has shown potential in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown anti-microbial activity against various bacteria and fungi.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-19-9-5-8-15(21(19)25-2)17-12-18(23)20-14-7-4-3-6-13(14)10-11-16(20)22-17/h3-11,17,22H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGDLOYNSJWQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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